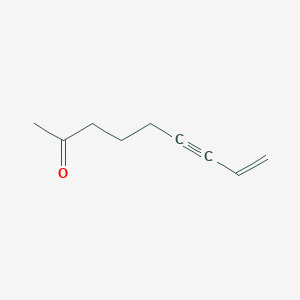
8-Nonen-6-YN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nonen-6-YN-2-one: is an organic compound with the molecular formula C9H12O . It is characterized by the presence of a carbon-carbon triple bond (alkyne) and a ketone functional group. This compound is part of the ynone family, which are α,β-unsaturated ketones where the carbonyl group is conjugated to a triple bond at the α,β position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method for synthesizing 8-Nonen-6-YN-2-one involves the addition of an alkyne to a carbonyl compound. This can be achieved through various catalytic processes, often using transition metal catalysts such as palladium or nickel.
Aldol Condensation: Another method involves aldol condensation followed by dehydration to introduce the triple bond. This typically requires basic conditions and a suitable aldehyde or ketone precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8-Nonen-6-YN-2-one can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of alkanes or alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Substituted alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Nonen-6-YN-2-one is used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor in the synthesis of bioactive compounds.
Industry: This compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it valuable in the synthesis of various industrial products .
Wirkmechanismus
The mechanism by which 8-Nonen-6-YN-2-one exerts its effects involves its ability to participate in various chemical reactions due to the presence of the alkyne and ketone functional groups. These groups can interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
- 4-Phenylbut-3-yn-2-one
- Capillin
- Dehydrolinalool
- Falcarinone
Comparison: 8-Nonen-6-YN-2-one is unique due to its specific structure, which combines an alkyne and a ketone in a non-conjugated system. This gives it distinct reactivity compared to other ynones, which may have different substitution patterns or conjugation. For example, 4-Phenylbut-3-yn-2-one has a phenyl group that influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
214552-84-8 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
non-8-en-6-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,6-8H2,2H3 |
InChI-Schlüssel |
BVOLSLQXGQYQCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
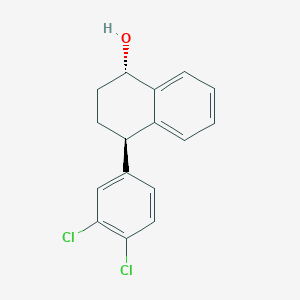
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
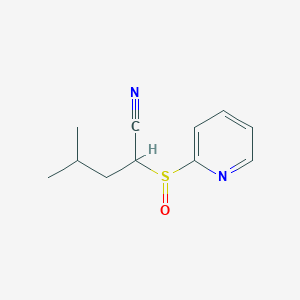
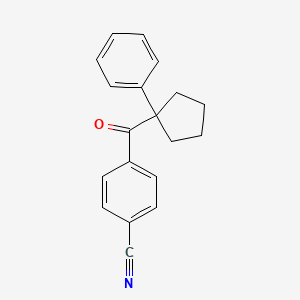
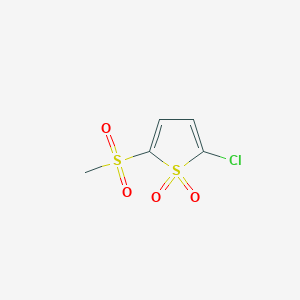
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
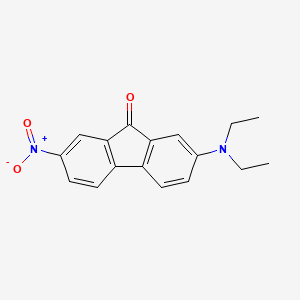
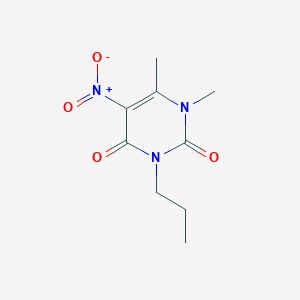
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
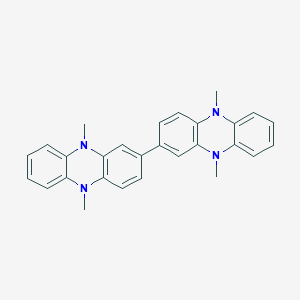
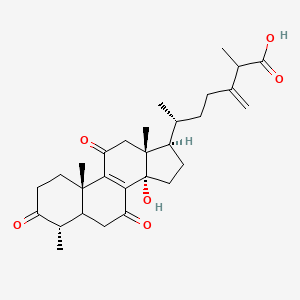
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
